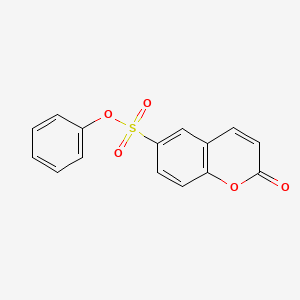

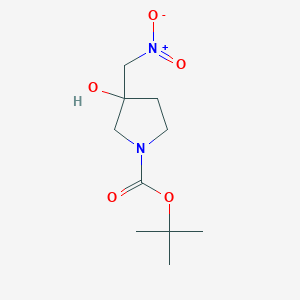

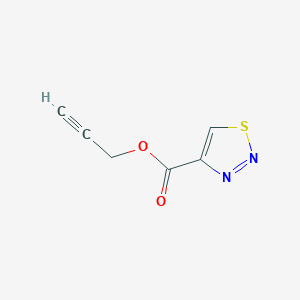

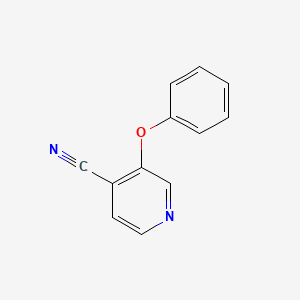

prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

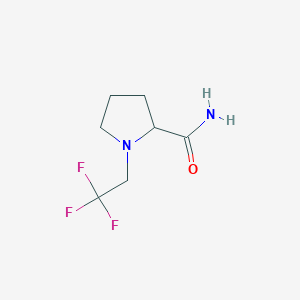

“Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . The specific structure and properties of “prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate” are not directly available in the literature, but information about related compounds can provide insights.

Synthesis Analysis

The synthesis of related compounds, such as 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles, has been reported . The process involves the reduction of these compounds to amines with zinc and acetic acid in isopropyl alcohol . Based on the obtained amines, Schiff bases exhibiting luminescence were synthesized .Molecular Structure Analysis

The molecular structure of “prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate” can be inferred from related compounds. For instance, the 1H NMR spectrum of 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole showed three signals of aromatic protons, which unequivocally showed the entry of the nitro group into position 3 of the phenyl ring .Wissenschaftliche Forschungsanwendungen

Antimicrobial, Antioxidant, and Anticancer Activities

Compounds similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate have been synthesized and evaluated for their antimicrobial, antioxidant, and anticancer activities . These compounds were found to exhibit good antimicrobial, antioxidant, and anticancer activities .

2. Antiulcer Action and Gastric Hypersecretion Reduction In vivo experiments have shown that similar compounds can display antiulcer action and reduce gastric hypersecretion . This suggests potential applications in the treatment of gastric disorders .

Collagenase Inhibition

These compounds are known to inhibit collagenase , an enzyme that breaks down collagen in the body. This property could be useful in the treatment of diseases like rheumatoid arthritis .

Immunomodulation

Similar compounds have been found to be effective immunomodulators . This means they can modify the immune response or the functioning of the immune system, which could be beneficial in treating various immune-related diseases .

Anticancer Activity

Indole derivatives, which are structurally similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate, have been found to possess various biological activities, including anticancer activity . This suggests potential applications in cancer treatment .

Synthesis of Diverse Heterocycles

Propargylamines, which are structurally similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate, are used for the synthesis of diverse heterocycles like 2-oxazolidinones, thiazolidine-2-thione, and imidazole-2-ones . These heterocycles have a wide range of biological activities and are used in the synthesis of biologically active compounds .

Inhibition of Ammonia Monooxygenase

Compounds similar to prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate have been found to act as irreversible inhibitors of the key enzyme ammonia monooxygenase . This enables effective retention of ammonium and suppression of NO3 and N2O production in several agricultural soils .

Potential Therapeutic Possibilities

Given the diverse biological activities of indole derivatives and similar compounds, there is immeasurable potential to explore these compounds for newer therapeutic possibilities .

Wirkmechanismus

Target of Action

Related compounds such as 1,2,3-thiadiazoles have been reported to exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may interact with various targets involved in these biological processes.

Mode of Action

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases . This could potentially influence its interaction with its targets and the resulting changes.

Biochemical Pathways

Related compounds such as 1,2,3-thiadiazoles are known to exhibit luminescence , suggesting that they may affect pathways related to light emission in biological systems.

Pharmacokinetics

Related compounds such as 1,2,3-triazole hybrids have been reported to possess a favorable profile and can be considered as patient compliant , suggesting that prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate may have similar properties.

Result of Action

Related compounds such as 1,2,3-thiadiazoles are known to exhibit high antibacterial, antifungal, and antiviral activity , suggesting that prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate may have similar effects.

Action Environment

It is known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , suggesting that the compound’s action may be influenced by the pH of its environment.

Eigenschaften

IUPAC Name |

prop-2-ynyl thiadiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c1-2-3-10-6(9)5-4-11-8-7-5/h1,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGAXXNEYGWFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CSN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-yn-1-yl 1,2,3-thiadiazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-oxo-1-[2-(pyridin-2-yl)ethyl]pyrrolidine-3-carboxylate](/img/structure/B6431965.png)

![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)